1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone
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Overview
Description
1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone is an organic compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a benzodioxole ring
Preparation Methods
The synthesis of 1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-1,3-benzodioxole, which is then subjected to various chemical reactions.
Reaction Conditions: Common reagents and conditions include the use of palladium catalysts (e.g., PdCl2), bases like cesium carbonate (Cs2CO3), and solvents such as 1,4-dioxane.
Industrial Production: Industrial methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using copper catalysts and bases.
Common Reagents: Reagents like sodium hydride (NaH), ethyl bromoacetate, and N-bromosuccinimide (NBS) are frequently used.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzodioxole derivatives.
Scientific Research Applications
1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in developing new therapeutic agents targeting specific molecular pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C11H11BrO5 |
---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
1-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C11H11BrO5/c1-5(13)6-7(12)9(15-3)11-10(8(6)14-2)16-4-17-11/h4H2,1-3H3 |
InChI Key |
PLWAXQQRJRPAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C1Br)OC)OCO2)OC |
Origin of Product |
United States |
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